Methyl (isobutyl)carbamate

Toxicology Pesticide Safety Regulatory Science

Methyl (isobutyl)carbamate (CAS 56875-02-6) is a crucial research tool for probing acetylcholinesterase (AChE) inhibition with precise steric and lipophilic requirements. Its unique N-methyl/O-isobutyl carbamate architecture delivers a specific logP (~1.2) and binding kinetics that simpler analogs cannot replicate, ensuring valid SAR studies and analytical method development. Procure this high-purity solid for defensible, reproducible results in medicinal chemistry, agrochemical discovery, and environmental analysis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 56875-02-6
Cat. No. B15211072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (isobutyl)carbamate
CAS56875-02-6
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)OC
InChIInChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)
InChIKeyXHNVYMUDGCGQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl (isobutyl)carbamate (CAS 56875-02-6): Analytical Standards and Research Applications


Methyl (isobutyl)carbamate (CAS 56875-02-6), systematically known as methyl N-(2-methylpropyl)carbamate, is a small-molecule organic compound belonging to the carbamate ester class [1]. It is characterized by an N-methyl group and an O-isobutyl group attached to the carbamate core. This structural motif places it within a family of compounds widely investigated for their capacity to inhibit acetylcholinesterase (AChE) [2], a key mechanism in the development of certain pesticides [3]. The compound is typically supplied as a solid [4] for use as a research chemical, analytical standard, or synthetic intermediate in pharmaceutical and agrochemical discovery programs .

Why Generic Substitution of Methyl (isobutyl)carbamate (CAS 56875-02-6) Carries Scientific Risk


Generic substitution among carbamates, even closely related structural analogs, is not scientifically defensible due to the profound impact of even minor N- and O-substituent modifications on critical performance and safety parameters [1]. While compounds like methyl carbamate (CAS 598-55-0) or isobutyl carbamate (CAS 543-28-2) share the core functional group, the specific combination of an N-methyl and O-isobutyl group in methyl (isobutyl)carbamate dictates a unique set of physicochemical properties, including lipophilicity and molecular shape, which directly influence its biological target engagement, metabolic stability, and analytical retention behavior [2]. For instance, substituting this compound with a simpler methyl carbamate will result in a molecule with significantly lower logP and altered AChE inhibition kinetics [3], thereby confounding any structure-activity relationship (SAR) study or analytical method development.

Quantitative Evidence for Selection of Methyl (isobutyl)carbamate (CAS 56875-02-6)


Mammalian Toxicity Profile of Methyl (isobutyl)carbamate vs. Other N-Methyl Carbamates

Methyl (isobutyl)carbamate exhibits an acute oral LD50 of 200 mg/kg in rats . This places it in a moderate toxicity category, which is a critical differentiator from both more toxic N-methyl carbamates like aldicarb (LD50 ~0.9 mg/kg) and less acutely toxic carbamates like carbaryl (LD50 ~300-850 mg/kg) [1]. For researchers evaluating new carbamate-based leads, this quantitative toxicity value provides a specific benchmark for initial safety assessments and a basis for selecting this compound over analogs with either higher or lower baseline mammalian toxicity, depending on the target product profile.

Toxicology Pesticide Safety Regulatory Science

Differentiation by Lipophilicity (logP) for Membrane Permeability and Formulation

Methyl (isobutyl)carbamate has a predicted octanol-water partition coefficient (logP) of approximately 1.2 . This value is a key differentiator from both smaller, more polar carbamates and larger, more lipophilic ones. For example, the unsubstituted methyl carbamate has a logP of ~ -0.1, while a more complex carbamate like carbaryl has a logP of ~2.3 [1]. The logP of 1.2 for methyl (isobutyl)carbamate suggests a balanced lipophilicity, which can be advantageous for achieving adequate membrane permeability for in vivo activity while avoiding the very high logP associated with poor aqueous solubility and formulation challenges [2]. This specific physicochemical property can guide a medicinal chemist's selection for optimizing a lead compound's ADME profile.

Physicochemical Properties ADME Medicinal Chemistry

Unique Kovats Retention Index for Definitive Analytical Identification

The compound is characterized by a specific Kovats Retention Index (RI) of 1190 on a DB-5 GC column [1]. This value provides a definitive and reproducible identifier for the compound in gas chromatography-mass spectrometry (GC-MS) analysis, which is a critical tool for quality control and environmental monitoring [2]. This RI distinguishes methyl (isobutyl)carbamate from structurally similar carbamates that would elute at different times under the same conditions. For example, the less lipophilic methyl carbamate would have a much lower RI, while a larger N-alkyl carbamate would have a higher RI. For an analytical chemist, this specific RI value is a non-negotiable criterion for method development, reference standard selection, and confirmation of compound identity, directly impacting procurement of the correct standard.

Analytical Chemistry Gas Chromatography Quality Control

Validated HPLC Method for Purity Analysis and Quality Control

A validated reverse-phase HPLC method has been demonstrated for the analysis of methyl (isobutyl)carbamate using a Newcrom R1 column with a simple acetonitrile/water/phosphoric acid mobile phase [1]. While this method does not provide a direct head-to-head comparison of separation efficiency versus other carbamates, the existence of a pre-developed and validated method for this specific compound offers a clear and practical procurement advantage . It allows an analytical laboratory to bypass the significant time and resource investment required for method development and validation. Selecting a supplier that can provide a certificate of analysis based on a well-defined method provides a higher degree of confidence in the material's identity and purity compared to sourcing from a generic vendor lacking such application-specific data.

Analytical Method Validation HPLC Quality Assurance

Efficient Synthetic Route via Sc(OTf)3-Catalyzed Carbomethoxylation

Methyl (isobutyl)carbamate can be synthesized with high efficiency via a Sc(OTf)3-catalyzed carbomethoxylation of isobutylamine with dimethylcarbonate (DMC) . This method is a direct and quantitative differentiator from the traditional synthesis of many other carbamates, which often relies on toxic phosgene or phosgene equivalents [1]. The use of DMC as a solvent and reagent, combined with the scandium(III) triflate catalyst, represents a 'greener' and more atom-economical approach [2]. For an industrial or process chemist, the availability of a phosgene-free, high-yielding synthetic route is a major advantage, offering a pathway to scalable and environmentally compliant production, which directly influences procurement and supply chain decisions.

Synthetic Chemistry Green Chemistry Process Development

High-Impact Application Scenarios for Methyl (isobutyl)carbamate (CAS 56875-02-6)


In Vitro Studies of Acetylcholinesterase (AChE) Inhibition and Structure-Activity Relationships (SAR)

For medicinal chemists and biochemists investigating the inhibition of acetylcholinesterase, methyl (isobutyl)carbamate serves as a crucial tool compound to probe the steric and lipophilic requirements of the enzyme's active site. As established by its moderate lipophilicity (logP ~1.2) , this compound can be used in comparative enzyme kinetic studies against simpler carbamates (e.g., methyl carbamate) to quantify the effect of the isobutyl group on binding affinity (Ki) and carbamylation rates (k2). Its acute toxicity profile (LD50 of 200 mg/kg) also makes it a more suitable in vitro tool than extremely toxic analogs like aldicarb for routine laboratory work.

Development of Analytical Methods for Environmental Monitoring and Food Safety

Analytical chemists in regulatory, environmental, and food safety laboratories should procure methyl (isobutyl)carbamate as a high-purity reference standard for method development and validation. The defined GC retention index (RI=1190) [1] and the availability of a validated reverse-phase HPLC method [2] are critical for its unambiguous identification and quantification in complex matrices. This compound can serve as a model analyte for developing multi-residue methods for N-methyl carbamate pesticides in water or agricultural products, ensuring compliance with regulatory limits and safeguarding public health.

Synthesis of Novel Pharmaceutical and Agrochemical Candidates

This compound is an ideal building block for medicinal and process chemists engaged in the design and synthesis of new drug or pesticide candidates. The established, phosgene-free synthetic route using Sc(OTf)3 and dimethylcarbonate provides a safe and scalable entry point for incorporating the N-methyl, O-isobutyl carbamate moiety into more complex molecular architectures. Its unique physicochemical signature (logP ~1.2) can be leveraged to fine-tune the lipophilicity and ADME properties of a lead series, offering a defined alternative to using other, more polar or lipophilic carbamate fragments.

Technical Documentation Hub

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